N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a sulfonamide derivative featuring a benzamide core substituted with a 4-fluorophenyl group and a 3-methylpiperidinyl sulfonyl moiety. Its molecular formula is C₁₉H₂₁FN₂O₃S, with a molecular weight of 376.45 g/mol.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-3-2-12-22(13-14)26(24,25)18-10-4-15(5-11-18)19(23)21-17-8-6-16(20)7-9-17/h4-11,14H,2-3,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTXFWBYJPMWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.
Synthesis of 4-fluorophenylsulfonyl chloride: This involves the sulfonation of 4-fluoroaniline followed by chlorination.
Preparation of 3-methylpiperidine: This can be synthesized through the hydrogenation of 3-methylpyridine.
Coupling Reaction: The final step involves the coupling of 4-fluorophenylsulfonyl chloride with 3-methylpiperidine in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Potential applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Used in the development of new materials with specific chemical properties.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The piperidine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Sulfonamide derivatives like N4-Lauroylsulfathiazole () demonstrate antitubercular activity, implying that the target compound’s sulfonamide-piperidinyl system could target bacterial dihydropteroate synthase .
- Anticancer Applications : The imidazole analog in highlights the importance of heterocyclic substitutions for cytotoxicity. The target compound’s sulfonamide group may instead inhibit carbonic anhydrases or kinases .
- Structural Optimization : The bromo-methoxy analog in shows how bulkier substituents can increase molecular weight and alter solubility, underscoring the target compound’s balance of lipophilicity and steric effects .
Biological Activity
N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been the subject of various studies. This article presents a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C18H22FN3O3S
- Molecular Weight : 373.45 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide moiety attached to a piperidine ring, which is known to enhance its pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, with significant effects observed in MCF cell lines. The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating its capability to inhibit cell proliferation effectively .
Case Study : In vivo studies on tumor-bearing mice revealed that treatment with this compound resulted in suppressed tumor growth, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects involves the modulation of several signaling pathways. Notably, it has been observed to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation . The inhibition of this pathway leads to increased apoptosis in cancer cells.
3. Inhibition of Kinases
The compound has also shown selectivity towards certain kinases involved in cancer progression. For example, it has demonstrated significant inhibitory activity against the PDGFRA and KIT kinases with subnanomolar IC50 values, indicating high potency and selectivity .
Comparative Biological Activity Table
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| MCF Cell Line Apoptosis Induction | 25.72 ± 3.95 | |
| PDGFRA Inhibition | Subnanomolar | |
| KIT Kinase Inhibition | Subnanomolar |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary data suggest that the compound exhibits favorable absorption characteristics and moderate metabolic stability.
Toxicity Studies
Toxicological assessments indicate that while the compound shows promising anticancer activity, further studies are required to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
